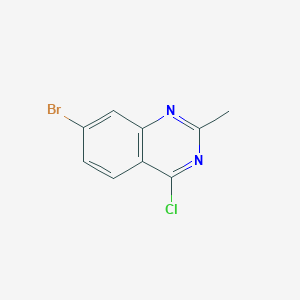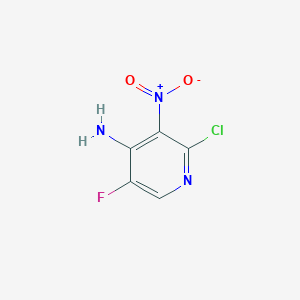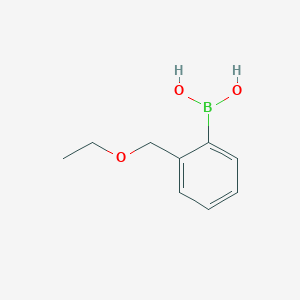
(2-(乙氧基甲基)苯基)硼酸
描述
(2-(Ethoxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form stable covalent bonds with diols, making it useful in various chemical applications.
科学研究应用
(2-(Ethoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with 1,2- and 1,3-diols, which are common in biological systems .
Pharmacokinetics
The safety data sheet indicates that the compound may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . This suggests that the compound can be absorbed through the skin, eyes, and respiratory tract.
Result of Action
The ability of boronic acids to form reversible covalent complexes with diol-containing structures can potentially affect the function of proteins, enzymes, and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Ethoxymethyl)phenyl)boronic acid. For instance, the compound is water-soluble, which means its action can be influenced by the presence of water . Additionally, the safety data sheet suggests that the compound should be stored in a locked up place , indicating that it may be sensitive to certain environmental conditions such as light, heat, or humidity.
生化分析
Biochemical Properties
(2-(Ethoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial in the development of enzyme inhibitors and sensors for detecting biomolecules. For example, (2-(Ethoxymethyl)phenyl)boronic acid can form complexes with enzymes that have active sites containing serine or threonine residues, leading to enzyme inhibition .
Cellular Effects
The effects of (2-(Ethoxymethyl)phenyl)boronic acid on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-(Ethoxymethyl)phenyl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns . Additionally, the compound’s interaction with cellular proteins can impact metabolic processes, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (2-(Ethoxymethyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, (2-(Ethoxymethyl)phenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Ethoxymethyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenylboronic acid and ethanol . This degradation can impact the long-term effects of the compound on cellular function, as the concentration of the active form decreases over time. In in vitro and in vivo studies, the temporal effects of (2-(Ethoxymethyl)phenyl)boronic acid have been observed to include changes in enzyme activity, gene expression, and cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of (2-(Ethoxymethyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, (2-(Ethoxymethyl)phenyl)boronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses may include oxidative stress, inflammation, and cell death.
Metabolic Pathways
(2-(Ethoxymethyl)phenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, leading to the formation of phenylboronic acid and ethanol . Additionally, it may undergo conjugation reactions with cellular metabolites, such as glutathione, which can influence its activity and excretion. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the compound’s metabolism.
Transport and Distribution
Within cells and tissues, (2-(Ethoxymethyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of (2-(Ethoxymethyl)phenyl)boronic acid within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of (2-(Ethoxymethyl)phenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting proteins and sequences . These interactions can influence the compound’s activity and function within the cell, as well as its potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxymethyl)phenyl)boronic acid typically involves the reaction of 2-(Ethoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 2-(Ethoxymethyl)phenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of (2-(Ethoxymethyl)phenyl)boronic acid may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
(2-(Ethoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: Reaction with alcohols to form boronic esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols, acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronic esters.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Methylphenyl)boronic acid
Uniqueness
(2-(Ethoxymethyl)phenyl)boronic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and solubility. This structural feature can enhance its performance in certain reactions compared to other boronic acids.
属性
IUPAC Name |
[2-(ethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVDEHEAYWGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629654 | |
| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-56-5 | |
| Record name | B-[2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


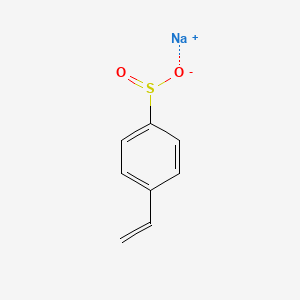
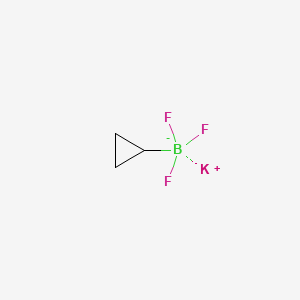
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
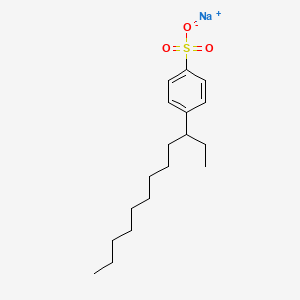
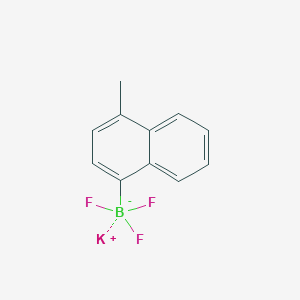
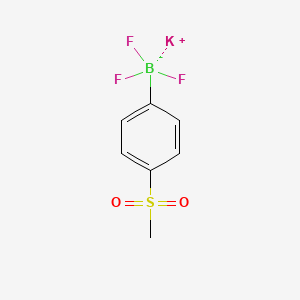
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
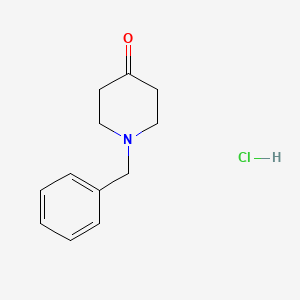

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
